molecular formula C8H5ClF4O B7900199 2-Fluoro-5-(trifluoromethoxy)benzyl chloride

2-Fluoro-5-(trifluoromethoxy)benzyl chloride

Cat. No.: B7900199
M. Wt: 228.57 g/mol
InChI Key: ALJQCSZDTKIHDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzyl Chloride (CAS 1517586-69-4) is a versatile benzyl halide building block prized in medicinal chemistry and agrochemical research. Its molecular structure, incorporating both fluorine and trifluoromethoxy substituents on the aromatic ring, is designed to modulate key properties of lead compounds, such as metabolic stability, lipophilicity, and membrane permeability . The reactive chloromethyl group serves as an excellent handle for introducing the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into target molecules via nucleophilic substitution reactions, making it a valuable intermediate for constructing a diverse array of amines, ethers, and sulfur-containing derivatives. The trifluoromethoxy (OCF3) group is a privileged structural motif in drug discovery due to its high electronegativity, lipophilicity, and stability, characteristics that are leveraged to enhance the biological activity and pharmacokinetic profiles of new chemical entities . This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. For specific pricing and availability in various pack sizes, please contact the sales department.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJQCSZDTKIHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride

Precursor Synthesis and Derivatization Routes

The efficient synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl chloride is critically dependent on the strategic construction of its core aromatic precursor, 1-fluoro-4-(trifluoromethoxy)benzene (B1294388). This key intermediate can be prepared through several established routes. One common method involves the fluorination of 4-(trifluoromethoxy)phenol. Another important pathway starts from 4-(trifluoromethoxy)aniline, which can undergo diazotization followed by a Schiemann reaction to introduce the fluorine atom.

The trifluoromethoxy group itself is typically installed by fluorinating a corresponding trichloromethoxy precursor with reagents like antimony trifluoride/antimony pentachloride or anhydrous hydrogen fluoride. google.combeilstein-journals.org The synthesis of trifluoromethoxybenzene from trichloromethoxybenzene using anhydrous HF is a representative example of this transformation. google.com The starting anisoles for these reactions can be prepared via nucleophilic substitution. beilstein-journals.org The directing effects of the existing fluorine (ortho-, para-directing) and trifluoromethoxy (meta-directing) substituents are crucial considerations for subsequent functionalization steps, guiding the regiochemical outcome of electrophilic aromatic substitution reactions.

Table 1: Comparison of Precursor Synthetic Routes

Starting MaterialKey Transformation(s)ReagentsTarget Precursor
4-(trifluoromethoxy)phenolNucleophilic FluorinationFluorinating Agent (e.g., DAST)1-fluoro-4-(trifluoromethoxy)benzene
4-(trifluoromethoxy)anilineDiazotization, Schiemann ReactionNaNO₂, HBF₄1-fluoro-4-(trifluoromethoxy)benzene
Trichloromethoxy benzene (B151609)Halogen Exchange FluorinationAnhydrous HFTrifluoromethoxybenzene google.com
Substituted AnisolesChlorination, FluorinationCl₂, SbF₃/SbCl₅ or HFAryl trifluoromethyl ethers beilstein-journals.org

The introduction of the chloromethyl group onto the 1-fluoro-4-(trifluoromethoxy)benzene precursor is most commonly achieved via a Blanc chloromethylation reaction. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction utilizes formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.orglibretexts.org

The reaction conditions must be carefully controlled to ensure the desired regioselectivity. The fluorine atom at position 1 directs the incoming electrophile to its ortho and para positions, while the trifluoromethoxy group at position 4 is deactivating and meta-directing. The combined influence of these groups favors the substitution at the 2-position, ortho to the fluorine and meta to the trifluoromethoxy group, yielding the target compound. Alternative chloromethylating agents like chloromethyl methyl ether can also be employed, sometimes under different acidic conditions, to achieve the same transformation. wikipedia.orglibretexts.org

Mechanistic Investigations of Formation Reactions

The chloromethylation of 1-fluoro-4-(trifluoromethoxy)benzene is challenging due to the presence of two electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. thieme-connect.de The fluorine atom deactivates through an inductive effect, while the trifluoromethoxy group is a strongly deactivating substituent.

The reaction mechanism proceeds through the generation of a potent electrophile under acidic conditions. wikipedia.orgalfa-chemistry.com The Lewis acid catalyst (e.g., ZnCl₂) activates formaldehyde by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbon atom. wikipedia.orgyoutube.com This allows the deactivated aromatic ring to attack the activated formaldehyde species. The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride in the presence of hydrogen chloride. wikipedia.orglibretexts.org The electrophilic species is thought to be a (chloromethyl)oxonium cation or a chlorocarbenium cation (ClCH₂⁺). wikipedia.org The formation of diarylmethane byproducts is a common side reaction, particularly with highly reactive aromatic compounds. wikipedia.orgthieme-connect.de

While the classic Blanc reaction using a Lewis acid like ZnCl₂ is standard, catalysis plays a pivotal role in achieving selectivity and efficiency. wikipedia.org The catalyst's primary function is to generate the highly reactive electrophile necessary to overcome the high activation energy associated with substituting a deactivated aromatic ring. wikipedia.orgalfa-chemistry.com

Although direct palladium-mediated chloromethylation of this specific substrate is not a standard method, palladium catalysis is crucial in related synthetic strategies. For instance, palladium catalysts are widely used for the selective hydrogenolysis of benzyl groups in the presence of aromatic halogens, a reaction that requires careful catalyst selection to avoid dehalogenation. nacatsoc.org In the broader context of benzyl chloride synthesis, photocatalysis in combination with other catalytic systems, such as zirconocene, has been explored for the reductive homocoupling of benzyl chlorides. nih.gov Furthermore, cooperative catalysis involving a nucleophilic catalyst and a photocatalyst has been shown to activate a broad range of benzyl halides for subsequent reactions. acs.org These advanced catalytic methods, while not directly applied to the chloromethylation step itself, represent important tools in the synthesis and functionalization of complex benzyl chlorides.

Optimization of Synthetic Protocols for Enhanced Efficiency and Scalability

Optimizing the synthesis of this compound is essential for industrial applications, focusing on maximizing yield and minimizing byproducts. Key parameters for optimization in the chloromethylation step include temperature, reaction time, and the molar ratios of reactants and catalyst. koreascience.kr

Studies on similar chloromethylation reactions have shown that the choice of catalyst and reaction conditions can be fine-tuned to achieve high product ratios. dur.ac.uk For deactivated substrates, stronger reaction conditions or more reactive chloromethylating agents may be necessary. wikipedia.orgfluorine1.ru For example, using chloromethyl methyl ether in the presence of sulfuric acid can be effective for substrates that are inert under typical Friedel-Crafts conditions. wikipedia.org Process optimization also involves developing mathematical models to understand the influence of variables like reactant ratios and temperature on yield. koreascience.kr For scalability, factors such as the use of phase-transfer catalysis to improve reaction rates in multiphasic systems and the development of protocols using less hazardous reagents are important considerations. researchgate.net The careful selection of solvents and chlorinating agents, as well as precise control over reaction temperature, are crucial for achieving high yields and purity on a larger scale. google.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride

Electrophilic Reactivity of the Benzyl (B1604629) Chloride Moiety

The primary site of reactivity on 2-Fluoro-5-(trifluoromethoxy)benzyl chloride is the benzylic carbon, which is rendered electrophilic by the attached chlorine atom. This electrophilicity facilitates reactions with a wide range of nucleophiles.

Benzylic halides are a unique class of substrates that can undergo nucleophilic substitution through both concerted (SN2) and stepwise (SN1) mechanisms. youtube.comyoutube.com The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the structure of the substrate. youtube.comreddit.com

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com The reaction proceeds via a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For this compound, a primary benzylic halide, the SN2 mechanism is generally favored, especially with potent nucleophiles like alkoxides, cyanides, or amines. youtube.com

SN1 Pathway : This pathway involves the formation of a carbocation intermediate and is therefore favored by conditions that stabilize this intermediate, such as polar protic solvents (e.g., water, ethanol) and weaker nucleophiles. reddit.comyoutube.com The benzylic carbocation derived from this substrate would be stabilized by resonance with the aromatic ring, making the SN1 pathway plausible despite it being a primary halide. youtube.com

The reaction of this compound with various nucleophiles can yield a diverse array of products, as illustrated in the following table.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct ClassProbable Pathway
Hydroxide (B78521) (OH⁻)Sodium HydroxideAr-CH₂-OHBenzyl AlcoholSN1/SN2
Alkoxide (RO⁻)Sodium MethoxideAr-CH₂-ORBenzyl EtherSN2
Cyanide (CN⁻)Sodium CyanideAr-CH₂-CNBenzyl NitrileSN2
Azide (N₃⁻)Sodium AzideAr-CH₂-N₃Benzyl AzideSN2
Thiolate (RS⁻)Sodium ThiophenolateAr-CH₂-SRThioetherSN2
Amine (RNH₂)Ammonia (B1221849)Ar-CH₂-NHRBenzylamineSN2
(Where Ar = 2-Fluoro-5-(trifluoromethoxy)phenyl)

The trifluoromethoxy (-OCF3) group is a powerful modulator of chemical reactivity. Its influence stems from a combination of strong inductive electron withdrawal and weaker mesomeric (resonance) electron donation. beilstein-journals.org

Due to the high electronegativity of the three fluorine atoms, the -OCF3 group exerts a potent inductive effect (-I), withdrawing electron density from the aromatic ring and, by extension, from the benzylic position. beilstein-journals.orgnih.gov This effect significantly increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity.

The kinetic consequences of this enhanced electrophilicity are pathway-dependent:

For SN2 reactions , the increased positive charge on the benzylic carbon makes it a more attractive target for nucleophiles, generally leading to an acceleration of the reaction rate. The rate-determining step involves the direct attack of the nucleophile, which is facilitated by a more electrophilic center.

For SN1 reactions , the rate-determining step is the formation of the benzylic carbocation. Strong electron-withdrawing groups like -OCF3 destabilize adjacent positive charges. nih.gov Therefore, the trifluoromethoxy group is expected to retard the rate of SN1 reactions by making the formation of the carbocation intermediate energetically less favorable.

Consequently, the presence of the 5-(trifluoromethoxy) substituent biases the reactivity of the benzyl chloride moiety towards the SN2 pathway over the SN1 pathway.

Aromatic Ring Transformations and Substituent Effects

The aromatic core of the molecule, substituted with fluoro, trifluoromethoxy, and chloromethyl groups, also possesses distinct reactivity patterns.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. total-synthesis.com The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. uci.edu

In this compound, all three substituents (-F, -OCF3, -CH2Cl) are electron-withdrawing and thus deactivate the ring towards electrophilic attack, making such reactions generally sluggish compared to benzene. beilstein-journals.orguci.edu However, they still direct incoming electrophiles to specific positions.

Fluoro Group (at C-2): Deactivating, ortho-, para-director.

Trifluoromethoxy Group (at C-5): Strongly deactivating, ortho-, para-director with a pronounced preference for para substitution. beilstein-journals.org

Chloromethyl Group (at C-1): Weakly deactivating, ortho-, para-director.

The directing effects of these groups on the available ring positions are summarized below.

Ring PositionActivating/Deactivating InfluencesPredicted Outcome
C-3 Ortho to -CH₂Cl, Ortho to -FSterically hindered; deactivated.
C-4 Ortho to -OCF₃, Meta to -F and -CH₂ClActivated by -OCF₃.
C-6 Para to -F, Ortho to -OCF₃, Meta to -CH₂ClActivated by both -F and -OCF₃.

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In this compound, the fluorine atom at C-2 is a potential leaving group. The ring is rendered highly electron-deficient by the combined inductive effects of the -F, -OCF3, and -CH2Cl groups, which is a prerequisite for SNAr.

However, the regiochemistry is not ideal for rapid substitution. The primary electron-withdrawing group, -OCF3, is located meta to the fluorine leaving group. Meta-substituents cannot delocalize the negative charge of the Meisenheimer complex through resonance, offering only inductive stabilization. libretexts.org While the -CH2Cl group is ortho to the fluorine, its electron-withdrawing ability is weaker than that of a nitro or cyano group, which are classic activators for SNAr reactions. Therefore, while SNAr reactions at the C-2 position are mechanistically possible, they would likely require strong nucleophiles and elevated temperatures to proceed at a reasonable rate. nih.gov

Cross-Coupling Reactions and Transition Metal Catalysis

Benzyl chlorides are valuable electrophiles in a variety of transition-metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, and iron have been shown to be effective in mediating these transformations. nih.govmit.eduacs.org

This compound can serve as a coupling partner in several named reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) in the presence of a palladium catalyst to form a diarylmethane derivative.

Heck-Type Reactions: Palladium- or nickel-catalyzed coupling with alkenes to produce substituted allylbenzene (B44316) derivatives. mit.edu

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a benzylated alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted benzylamines.

Iron-Catalyzed Coupling: Reaction with partners like disulfides can be achieved using iron catalysts, offering a less expensive and more sustainable alternative to palladium. nih.govacs.org

The electron-deficient nature of the aromatic ring in this compound can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step where the catalyst inserts into the carbon-chlorine bond. The specific reaction conditions, including the choice of metal catalyst, ligand, base, and solvent, would need to be optimized for successful coupling.

Applications in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The Suzuki-Miyaura coupling, in particular, has seen extensive application due to its mild reaction conditions and high functional group tolerance. nih.govnih.gov This reaction typically joins an organoboron compound with an organohalide.

While specific studies detailing the use of this compound in Suzuki-Miyaura couplings are not prevalent, the reactivity of analogous benzyl chlorides is well-documented. Benzyl chlorides are viable electrophiles in these reactions, coupling with various potassium aryltrifluoroborates or boronic acids to form diarylmethane structures. nih.govrsc.org The reaction's success is often influenced by the electronic nature of the substituents on the benzyl chloride. Generally, electron-neutral and electron-rich benzyl chlorides provide high yields, whereas electron-poor variants can result in lower yields. nih.govlookchem.com Given the electron-withdrawing nature of both the fluoro and trifluoromethoxy substituents on the aromatic ring of this compound, its reactivity would be expected to align with that of other electron-deficient benzyl halides.

The standard catalytic cycle for the Suzuki-Miyaura coupling of a benzyl chloride involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzyl chloride to form a Pd(II) complex.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The efficiency of this process with this compound would depend on factors such as the choice of palladium catalyst, ligand, base, and solvent system, which are crucial for optimizing yields in couplings involving benzyl chlorides. nih.govacs.org

Mechanistic Insights into Palladium-Catalyzed Difluorocarbene Transfer Reactions Involving Benzyl Electrophiles

Recent advancements in organofluorine chemistry have explored innovative palladium-catalyzed reactions that utilize difluorocarbene (:CF2) as a key intermediate. chinesechemsoc.orgchinesechemsoc.org Benzyl chlorides, including structurally similar compounds to this compound, serve as effective electrophiles in these transformations, which provide access to valuable gem-difluoroalkenes. chinesechemsoc.org

The catalytic cycle, elucidated through experimental and mechanistic studies, is proposed to proceed as follows chinesechemsoc.org:

Oxidative Addition: The process initiates with the oxidative addition of the benzyl chloride to a Pd(0) complex, forming a benzyl-Pd(II)-Cl intermediate (A).

Ligand Exchange and Decarboxylation: The intermediate (A) undergoes ligand exchange with a difluorocarbene precursor, such as ClCF₂CO₂K. Subsequent thermolysis generates the critical palladium(II) difluorocarbene complex, [Benzyl-Pd(II)]=CF₂ (B). chinesechemsoc.org

Migratory Insertion: The benzyl group on the palladium complex rapidly undergoes migratory insertion into the Pd=CF₂ bond. This step forms a difluoroalkylpalladium complex (C). chinesechemsoc.orgproquest.com

β-Hydride Elimination: The final product, a gem-difluoroalkene, is released through β-hydride elimination from intermediate (C), which also regenerates the active Pd(0) catalyst. Kinetic studies have suggested that this β-hydride elimination step is often the rate-determining step of the catalytic cycle. chinesechemsoc.org

This catalytic pathway represents a new mode of difluorocarbene transfer, overcoming previous challenges associated with the hydrolysis of the palladium(II) difluorocarbene complex. chinesechemsoc.orgchinesechemsoc.org The reaction demonstrates high functional group tolerance, making it a versatile method for synthesizing complex fluorinated molecules. chinesechemsoc.org

Specific Reactivity and Stability of the Trifluoromethoxy Group

Investigation of the -OCF₃ Group's Stability and Transformations under Various Reaction Conditions

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in medicinal and agrochemical chemistry, largely due to its exceptional stability. nih.gov Among various fluorine-containing moieties, the -OCF₃ group attached to an aromatic ring is notably inert and exhibits robust stability under a range of conditions, including heating and exposure to acidic or basic environments. rsc.org This high degree of stability is a key advantage, as it allows the group to remain intact throughout multi-step synthetic sequences that may involve harsh reagents or conditions.

The stability of the C-O bond within the Ar-OCF₃ moiety is significantly greater than that of its non-fluorinated analogue, the methoxy (B1213986) group (Ar-OCH₃). The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the oxygen atom, making it less susceptible to protonation or cleavage. nih.gov Consequently, transformations that are common for methoxy groups, such as ether cleavage with strong acids like HBr or BBr₃, are generally not feasible for trifluoromethoxy groups under standard conditions. The group's resistance to metabolic degradation, particularly oxidative metabolism, is another critical feature derived from its chemical stability. mdpi.com

Comparative Analysis of -OCF₃ versus -CF₃ Group Effects on Compound Reactivity

Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing substituents, but they impart distinct electronic and steric properties to a molecule, which in turn affects its reactivity. mdpi.comnih.gov

Electronic Effects: Both groups withdraw electron density from the aromatic ring through a strong inductive effect (-I). However, the oxygen atom in the -OCF₃ group possesses lone pairs that can theoretically participate in a weak resonance donation effect (+R). Due to the strong pull of the fluorine atoms, these lone pairs are less available for delocalization into the ring compared to a methoxy group. nih.gov This results in the -OCF₃ group being a net electron-withdrawing group. The -CF₃ group, lacking an adjacent atom with lone pairs, withdraws electrons purely through its powerful inductive effect and hyperconjugation.

Steric and Conformational Effects: The -OCF₃ group has a unique conformational preference. The O-CF₃ bond tends to lie in a plane orthogonal to the aromatic ring to minimize steric repulsion between the fluorine atoms and the ring's π-electrons. nih.gov This perpendicular arrangement influences the group's interaction with neighboring functionalities and approaching reagents. The -CF₃ group is generally considered to be sterically similar to an isopropyl group. wikipedia.org

Lipophilicity: A significant difference lies in their impact on a molecule's lipophilicity, a critical parameter in drug design. The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, more so than the -CF₃ group. nih.gov This is quantified by the Hansch hydrophobicity parameter (π).

Property-OCF₃ (Trifluoromethoxy)-CF₃ (Trifluoromethyl)
Hansch Parameter (π)+1.04+0.88
Electronic EffectStrongly electron-withdrawing (-I > +R)Strongly electron-withdrawing (-I)
Metabolic StabilityVery HighVery High

Data sourced from references nih.govmdpi.com.

These differences in electronic character and lipophilicity directly influence the reactivity of the parent molecule. For this compound, the combined electron-withdrawing effects of its substituents would make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. In palladium-catalyzed reactions, these properties would affect the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles. lookchem.com

Strategic Derivatization and Functionalization of 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups is a common strategy in the development of biologically active compounds. The reactivity of the benzylic chloride in 2-fluoro-5-(trifluoromethoxy)benzyl chloride allows for straightforward nucleophilic substitution reactions with various nitrogen nucleophiles.

The direct reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a direct route to the corresponding benzylamines. These derivatives are valuable intermediates in their own right, often serving as precursors for more complex molecular targets. For instance, 2-fluoro-5-(trifluoromethoxy)benzylamine (B1350336) is a key building block in the synthesis of various pharmaceuticals. The unique substitution pattern on the aromatic ring, including the fluorine and trifluoromethoxy groups, can enhance the biological activity and pharmacokinetic properties of the final products. These benzylamines are utilized in the development of novel drug candidates, including those with potential applications in treating neurological disorders. chemimpex.comscbt.comsigmaaldrich.com

Table 1: Properties of 2-Fluoro-5-(trifluoromethoxy)benzylamine

PropertyValue
CAS Number886498-13-1
Molecular FormulaC₈H₇F₄NO
Molecular Weight209.14 g/mol

The displacement of the chloride in this compound with a cyanide salt, such as sodium or potassium cyanide, yields 2-fluoro-5-(trifluoromethoxy)phenylacetonitrile. This reaction is a common and efficient method for introducing a one-carbon extension and a nitrile functional group. chemicalbook.comprepchem.com Phenylacetonitriles are versatile intermediates that can be further elaborated. For example, hydrolysis of the nitrile group under acidic or basic conditions can afford the corresponding phenylacetic acid, while partial hydrolysis can yield the phenylacetamide. These amides are of interest as they are found in a variety of biologically active molecules. google.comnih.gov The synthesis of phenylacetonitriles from benzyl (B1604629) chlorides can be carried out under various conditions, including the use of ionic liquids as solvents to facilitate the reaction. google.com

Table 2: Synthesis of Phenylacetonitriles from Benzyl Chlorides

Benzyl Chloride ReactantCyanide SourceSolventProduct
2,4,5-Trifluorobenzyl chlorideSodium cyanideIonic Liquid2,4,5-Trifluorophenylacetonitrile
Anisyl chlorideSodium cyanideAcetonep-Methoxyphenylacetonitrile
o-Trifluoromethylbenzyl bromidePotassium cyanideEthanol/Watero-Trifluoromethylphenylacetonitrile

Synthesis of Oxygen-Containing Derivatives

The conversion of the benzyl chloride to various oxygen-containing functional groups, such as alcohols, ethers, and carboxylic acids, further broadens its synthetic utility.

Hydrolysis of this compound under appropriate conditions can yield the corresponding 2-fluoro-5-(trifluoromethoxy)benzyl alcohol. This transformation can be achieved through nucleophilic substitution with water or a hydroxide (B78521) source. The resulting benzyl alcohol can then be used in a variety of subsequent reactions.

Furthermore, this compound is an excellent substrate for the Williamson ether synthesis. wikipedia.orgkhanacademy.orglibretexts.orgmasterorganicchemistry.comrichmond.edu In this reaction, the benzyl chloride is treated with an alkoxide or phenoxide to form the corresponding ether. This method is widely used for the preparation of both symmetrical and unsymmetrical ethers and is a cornerstone of synthetic organic chemistry. wikipedia.org The synthesis of fluorinated benzyl ethers, for example, has been explored as a strategy to create alternative protecting groups in oligosaccharide synthesis to enhance NMR resolution. wiserpub.com More modern methods for benzyl ether synthesis involve the use of reagents like 2-benzyloxypyridine, which can be activated in situ to provide a mild and convenient route to these compounds. beilstein-journals.orgnih.gov

Oxidation of the benzylic carbon in this compound leads to the formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid. Various oxidizing agents can be employed for this transformation. The resulting carboxylic acid is a valuable intermediate that can be converted into a range of other functional groups.

One of the most important derivatives of the carboxylic acid is the corresponding benzoyl chloride. The conversion of 2-fluoro-5-(trifluoromethoxy)benzoic acid to 2-fluoro-5-(trifluoromethoxy)benzoyl chloride can be readily achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.com This acyl chloride is a highly reactive species that can be used in a variety of acylation reactions to form esters, amides, and ketones. smolecule.com It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Carbon-Carbon Bond Formed Derivatives

The formation of new carbon-carbon bonds is fundamental to the construction of more complex molecular skeletons. This compound can participate in several important carbon-carbon bond-forming reactions.

One common approach is the Grignard reaction. researchgate.net Treatment of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 2-fluoro-5-(trifluoromethoxy)benzylmagnesium chloride. However, the formation of Grignard reagents from benzyl chlorides can sometimes be complicated by Wurtz coupling as a side reaction. researchgate.net Once formed, this organometallic species can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. researchgate.net

Another powerful set of reactions for carbon-carbon bond formation are palladium-catalyzed cross-coupling reactions, such as the Heck reaction. mdpi.com While the classical Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide, variations involving benzyl halides have been developed. mit.edunih.gov These reactions provide a means to introduce the 2-fluoro-5-(trifluoromethoxy)benzyl group into a molecule at an unsaturated carbon center.

Coupling Reactions with Organometallic Reagents (e.g., Boronic Acids)

The formation of new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. For a substrate like this compound, the Suzuki-Miyaura coupling reaction represents a highly effective method for derivatization. nih.govrsc.org This reaction typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or its corresponding trifluoroborate salt, catalyzed by a palladium complex. nih.govresearchgate.net

The general scheme for a Suzuki-Miyaura coupling involving this compound would proceed as follows:

Reactant AReactant BCatalyst/BaseProduct
This compoundAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), Base (e.g., Cs₂CO₃)2-(Aryl/Heteroaryl-methyl)-1-fluoro-4-(trifluoromethoxy)benzene

This methodology allows for the direct linkage of the fluorinated benzyl moiety to a wide array of aromatic and heteroaromatic systems, providing a modular route to complex diarylmethane structures. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. nih.govnih.gov While benzyl chlorides can be less reactive than the corresponding bromides, successful couplings have been reported, particularly with electron-rich boronic acids or by using highly active catalyst systems. nih.gov The choice of palladium source, ligand, base, and solvent system is critical for optimizing reaction yield and minimizing side reactions like homocoupling.

Advanced Carbene-Mediated Insertions and Additions

Carbenes are highly reactive intermediates that can undergo a variety of transformations, including insertions into C-H or C-X (where X is a heteroatom) bonds and additions across double bonds. While the direct carbene-mediated insertion into the benzylic C-Cl bond of this compound is not a commonly reported transformation, related reactions showcase the potential of this chemistry.

More established is the use of metal-catalyzed carbene transfer reactions. For instance, a rhodium or copper catalyst could mediate the reaction between a diazo compound (a carbene precursor) and the fluorinated benzyl chloride. Conceptually, this could lead to chain elongation or the formation of new functional groups. However, without specific literature precedents, the reaction pathways and outcomes remain speculative. Research on benzyl C-H activation through carbene insertion has been explored in organometallic contexts, suggesting that under specific catalytic conditions, functionalization of the benzylic position is feasible. rsc.org

Generation of Complex Heterocyclic Systems Incorporating the Fluorinated Moiety

The 2-fluoro-5-(trifluoromethoxy)benzyl group is a valuable pharmacophore, and its incorporation into heterocyclic scaffolds is of significant interest. Benzyl chlorides are excellent electrophiles for the alkylation of various nucleophiles, serving as a key step in the construction of N- and S-containing heterocycles.

For example, this compound can serve as a precursor for N-benzylic heterocycles. nih.gov The reaction with a nitrogen-containing heterocycle (e.g., imidazole (B134444), pyrazole, triazole) in the presence of a base would lead to N-alkylation, directly attaching the fluorinated benzyl group to the heterocyclic ring. This is a fundamental and widely used method for synthesizing precursors for pharmaceuticals and agrochemicals.

Illustrative Synthetic Pathways:

Synthesis of Substituted Benzimidazoles: Reaction with a 1,2-phenylenediamine derivative could lead to a cyclization cascade, ultimately forming a benzimidazole (B57391) ring system bearing the fluorinated benzyl substituent.

Synthesis of Thiazole (B1198619) Derivatives: Condensation with a primary thioamide could be employed to construct a thiazole ring, incorporating the fluorinated moiety as a substituent.

These synthetic routes leverage the reactivity of the benzylic chloride to forge new carbon-heteroatom bonds, providing robust and versatile access to complex molecular architectures containing the unique 2-fluoro-5-(trifluoromethoxy)phenyl motif.

Applications of 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

2-Fluoro-5-(trifluoromethoxy)benzyl chloride serves as a critical starting material for the synthesis of a variety of intricate organic compounds. The presence of the reactive chloromethyl group allows for its facile incorporation into larger molecules through nucleophilic substitution reactions, making it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.

Precursor for Synthesizing Pharmacologically Relevant Scaffolds and Lead Compounds

In the realm of medicinal chemistry, the design of novel therapeutic agents often relies on the use of specialized building blocks to optimize biological activity and pharmacokinetic profiles. The 2-fluoro-5-(trifluoromethoxy)benzyl moiety is of particular interest due to the unique properties conferred by its fluorine substituents.

The trifluoromethoxy group is known to significantly enhance the metabolic stability of drug candidates. nih.gov Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing binding interactions with biological targets. nih.gov For instance, analogous fluorinated benzyl (B1604629) compounds have been utilized in the synthesis of potent enzyme inhibitors. One such example is the development of cholesterol ester transfer protein (CETP) inhibitors, where a substituted benzyl group is a key structural component. guidechem.com The incorporation of the 2-fluoro-5-(trifluoromethoxy)benzyl group into similar scaffolds is a promising strategy for developing new lead compounds with improved efficacy and a more favorable metabolic profile.

Below is a table highlighting the potential of this building block in medicinal chemistry:

Therapeutic Target AreaPotential Pharmacological ScaffoldDesired Properties Conferred by 2-Fluoro-5-(trifluoromethoxy)benzyl moiety
OncologyKinase InhibitorsEnhanced binding affinity, improved metabolic stability
Infectious DiseasesAntiviral/Antibacterial AgentsIncreased cell membrane permeability, resistance to metabolic degradation
Metabolic DisordersEnzyme Inhibitors (e.g., CETP)Optimized protein-ligand interactions, improved oral bioavailability

Intermediate in the Development of Agrochemical Active Ingredients

The agrochemical industry continually seeks to develop new herbicides, insecticides, and fungicides with improved potency, selectivity, and environmental profiles. Fluorinated compounds have played a pivotal role in achieving these goals. The introduction of fluorine and trifluoromethoxy groups can lead to active ingredients with enhanced biological activity and greater persistence in the target environment. researchgate.net

While direct synthesis of a commercial agrochemical from this compound is not prominently documented in publicly available literature, the utility of similar structures is well-established. For example, the herbicide florpyrauxifen-benzyl contains a substituted benzyl ester moiety, highlighting the importance of this structural class in modern herbicide design. nih.govresearchgate.net The this compound can be envisioned as a key intermediate for the synthesis of next-generation agrochemicals, where the specific fluorine substitution pattern could lead to novel modes of action or improved performance characteristics. researchgate.netccspublishing.org.cn

The following table illustrates the potential applications in agrochemical development:

Agrochemical ClassTarget Pest/WeedPotential Benefits of the 2-Fluoro-5-(trifluoromethoxy)benzyl Moiety
HerbicidesBroadleaf WeedsIncreased potency and systemic activity
InsecticidesSucking and Chewing InsectsEnhanced neurotoxicity and metabolic stability
FungicidesPowdery Mildew, RustsImproved fungicidal activity and resistance management

Contribution to Fluorinated Ligand and Material Science Development

Beyond its applications in life sciences, this compound is a valuable precursor in the fields of catalysis and material science, where the unique electronic properties of the trifluoromethoxy group can be harnessed to create novel functionalities.

Synthesis of Specialized Fluorinated Catalytic Ligands

In transition-metal catalysis, the electronic and steric properties of the ligands coordinated to the metal center are crucial for determining the catalyst's activity and selectivity. The introduction of fluorine atoms into a ligand can significantly alter its electronic character, often leading to improved catalytic performance.

The electron-withdrawing nature of the 2-fluoro-5-(trifluoromethoxy)phenyl group makes it an attractive component for the design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The synthesis of such ligands could involve the reaction of this compound with appropriate phosphine or imidazole (B134444) precursors. The resulting fluorinated ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. Research into C–F bond activation of perfluorinated ligands suggests pathways for creating novel fluorinated compounds, a field where versatile building blocks are highly sought after. qub.ac.uk

Incorporation into Advanced Polymeric Structures and Coatings for Enhanced Performance

The incorporation of fluorinated monomers into polymers is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and unique surface properties such as hydrophobicity and oleophobicity. While specific examples of polymers derived directly from this compound are not widely reported, its structure suggests potential as a monomer or a modifying agent for existing polymers.

The benzyl chloride functionality can be used to introduce the 2-fluoro-5-(trifluoromethoxy)phenyl group as a pendant moiety on a polymer backbone through polymerization of a corresponding styrene (B11656) derivative or by post-polymerization modification. The resulting fluorinated polymers could exhibit improved performance characteristics, making them suitable for demanding applications such as high-performance coatings, advanced composites, and specialized membranes.

Strategic Advantages of Fluorination in Molecular Design

The utility of this compound in various fields of advanced organic synthesis stems from the profound and predictable effects of its fluorine substituents on molecular properties. The strategic placement of both a single fluorine atom and a trifluoromethoxy group on the benzene (B151609) ring offers a multifaceted approach to molecular design.

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing properties and its ability to increase the lipophilicity of a molecule. This increased lipophilicity can enhance the ability of a drug molecule to cross cell membranes, leading to improved bioavailability. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can prolong the half-life of a drug in the body. nih.gov

In material science, the low polarizability of the C-F bond contributes to weak intermolecular forces, which can result in materials with low surface energy, leading to hydrophobic and oleophobic properties. The thermal and chemical stability of fluorinated polymers is also a direct consequence of the strength of the C-F bond.

The following table summarizes the key advantages of the trifluoromethoxy group in molecular design:

PropertyInfluence of the Trifluoromethoxy Group
Lipophilicity Increases, potentially improving membrane permeability of bioactive molecules.
Metabolic Stability Enhances, due to the strength of the C-F bonds, leading to longer biological half-life.
Binding Affinity Can modulate through electronic effects and by participating in non-covalent interactions.
Acidity/Basicity Alters the pKa of nearby functional groups through strong electron-withdrawing effects.
Thermal Stability Increases in polymeric materials due to the high C-F bond energy.
Chemical Resistance Improves in materials due to the inertness of the C-F bond.

Enhancement of Key Molecular Properties for Specific Applications (e.g., Lipophilicity, Metabolic Stability)

The incorporation of the 2-fluoro-5-(trifluoromethoxy)benzyl group into a molecule can significantly enhance its lipophilicity and metabolic stability, two critical parameters in drug design and the development of agrochemicals. chemimpex.com

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (log P), is a crucial factor that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The trifluoromethoxy (-OCF3) group is recognized as one of the most lipophilic substituents used in medicinal chemistry. mdpi.com Its introduction into a molecular structure invariably increases lipophilicity. nih.gov This enhancement is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms. The trifluoromethoxy group contributes significantly to a molecule's ability to permeate biological membranes, which can be essential for reaching its target site of action. mdpi.comnih.gov

The Hansch hydrophobicity parameter (π) is a measure of the contribution of a substituent to the lipophilicity of a parent compound. A positive π value indicates that the substituent is more lipophilic than a hydrogen atom. The trifluoromethoxy group has a high positive π value, significantly greater than that of a methyl or even a trifluoromethyl group, highlighting its powerful effect on increasing lipophilicity. mdpi.com

SubstituentHansch Hydrophobicity Parameter (π)
-H0.00
-CH3+0.56
-OCH3-0.02
-Cl+0.71
-CF3+0.88 mdpi.com
-OCF3+1.04 mdpi.com

By blocking a potential site of metabolism, the incorporation of a trifluoromethoxy group can prolong the duration of action of a drug and reduce the formation of potentially reactive metabolites. nih.gov The electron-withdrawing nature of the fluorine atoms also decreases the electron density on the oxygen atom, making it less susceptible to oxidation. mdpi.com This combination of steric and electronic effects makes the 2-fluoro-5-(trifluoromethoxy)benzyl moiety a desirable feature for designing metabolically robust molecules. mdpi.comnih.gov

Modulation of Molecular Recognition and Interactions for Functional Optimization

The specific substitution pattern of this compound allows for the fine-tuning of molecular recognition and non-covalent interactions, which is fundamental for optimizing the function of a molecule, such as its binding affinity to a biological target.

The trifluoromethoxy group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. mdpi.comnih.gov This electronic perturbation can influence a variety of interactions, including hydrogen bonding and electrostatic interactions with a target receptor or enzyme. researchgate.net For instance, while the oxygen in a methoxy (B1213986) group can act as a hydrogen bond acceptor, the strong electron-withdrawing effect of the three fluorine atoms in a trifluoromethoxy group reduces the ability of its oxygen atom to participate in hydrogen bonding. mdpi.com This can be strategically used in drug design to prevent unwanted interactions or to promote a specific binding mode.

The fluorine atom at the 2-position also plays a crucial role. Its small size allows it to replace a hydrogen atom with minimal steric perturbation. nih.gov However, its high electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with biological targets, further enhancing binding affinity. benthamscience.com The strategic placement of fluorine can also be used to block metabolic hotspots or to fine-tune the acidity or basicity of nearby functional groups, thereby optimizing the pharmacokinetic profile of the molecule. mdpi.com

Computational and Theoretical Investigations of 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, which are fundamental to its reactivity.

The electron density distribution in a molecule reveals regions that are electron-rich or electron-deficient, providing insights into its reactivity towards electrophiles and nucleophiles. For substituted benzyl (B1604629) chlorides, the distribution of electron density is significantly influenced by the nature of the substituents on the aromatic ring.

The fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position are both electron-withdrawing groups. The fluorine atom exerts a strong inductive (-I) effect and a weaker mesomeric (+M) effect. The trifluoromethoxy group (-OCF₃) is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. These groups are expected to decrease the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them.

An electrostatic potential map (EPM) would visually represent the charge distribution. For 2-Fluoro-5-(trifluoromethoxy)benzyl chloride, it is anticipated that the EPM would show a region of negative electrostatic potential (red/yellow) around the chlorine and fluorine atoms due to their high electronegativity. Conversely, the benzylic carbon and the hydrogen atoms would exhibit a more positive electrostatic potential (blue/green), indicating their susceptibility to nucleophilic attack.

Table 1: Expected Effects of Substituents on the Electronic Properties of the Aromatic Ring in this compound

SubstituentPositionInductive Effect (-I)Mesomeric Effect (±M)Overall Effect on Ring Electron Density
Fluoro2StrongWeak (+M)Electron-withdrawing
Trifluoromethoxy5StrongWeak (-M)Strongly electron-withdrawing
Chloromethyl1WeakN/AElectron-withdrawing

This table is generated based on established principles of physical organic chemistry.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

LUMO (Lowest Unoccupied Molecular Orbital): For an electrophile like this compound, the LUMO is the key orbital involved in accepting electrons from a nucleophile. The energy and localization of the LUMO can predict the most likely site of nucleophilic attack. It is expected that the LUMO of this molecule would be localized primarily on the benzylic carbon and the C-Cl antibonding orbital. This localization makes the benzylic carbon the primary electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The electron-withdrawing substituents (-F and -OCF₃) would lower the energy of the LUMO, making the compound more reactive towards nucleophiles compared to unsubstituted benzyl chloride.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO would likely be distributed over the aromatic ring. However, due to the presence of strong electron-withdrawing groups, the energy of the HOMO would be lowered, making it a relatively poor nucleophile.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPrimary LocalizationEnergy Level (relative to Benzyl Chloride)Implication for Reactivity
LUMOBenzylic Carbon, C-Cl σ*LoweredIncreased electrophilicity at the benzylic carbon
HOMOAromatic RingLoweredDecreased nucleophilicity of the ring

This table is predictive and based on the general principles of FMO theory as applied to substituted aromatic compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for the detailed examination of reaction mechanisms, including the structures and energies of transition states.

Nucleophilic substitution at the benzylic carbon is a characteristic reaction of benzyl chlorides. This can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism, or a spectrum in between.

Sₙ2 Mechanism: This mechanism involves a backside attack by the nucleophile on the benzylic carbon, leading to a single transition state and inversion of stereochemistry if the carbon is chiral. For benzyl chlorides with electron-withdrawing substituents, the Sₙ2 pathway is generally favored. researchgate.netnih.gov The electron-withdrawing groups destabilize the formation of a positive charge on the benzylic carbon, which is characteristic of the Sₙ1 intermediate. Computational studies on similar systems would likely show a concerted bond-forming and bond-breaking process in the transition state.

Sₙ1 Mechanism: This mechanism involves the formation of a benzyl carbocation intermediate. Electron-donating groups on the benzene ring stabilize this carbocation, favoring the Sₙ1 pathway. nih.gov The presence of the electron-withdrawing fluoro and trifluoromethoxy groups in this compound would strongly destabilize a benzylic carbocation, making the Sₙ1 mechanism highly unfavorable.

Therefore, computational modeling would be expected to confirm that nucleophilic substitution reactions of this compound proceed via an Sₙ2 mechanism. Transition state analysis would reveal a trigonal bipyramidal geometry around the benzylic carbon, with the incoming nucleophile and the departing chloride ion at the axial positions.

Regioselectivity: In reactions involving this compound, the primary site of reaction is overwhelmingly the benzylic carbon. The alternative, nucleophilic aromatic substitution on the ring, is generally much less favorable under standard conditions. Computational models would confirm a significantly lower activation energy for substitution at the benzylic position compared to the aromatic ring.

Stereoselectivity: As the benzylic carbon in the parent molecule is not a stereocenter, stereoselectivity is not a factor. However, if a chiral nucleophile is used, or if the product of the reaction creates a new stereocenter, computational modeling could be used to predict the diastereomeric ratio of the products by calculating the energies of the respective transition states. For an Sₙ2 reaction, if a chiral center were present, complete inversion of configuration would be predicted.

Molecular Docking and Ligand-Protein Interaction Simulations for Functionalized Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfu-berlin.de This is particularly useful in drug design for predicting the binding of a ligand (a small molecule derivative) to the active site of a protein. While no specific docking studies on derivatives of this compound are readily available, the structural motifs of this compound are relevant to medicinal chemistry.

Functionalized derivatives, where the reactive benzyl chloride has been converted into more stable functional groups (e.g., amines, ethers, thioethers), could be investigated as potential ligands for various protein targets. The presence of the fluorine and trifluoromethoxy groups can significantly influence binding affinity and selectivity. researchgate.netfu-berlin.de

Role of Fluorine and Trifluoromethoxy Groups in Ligand-Protein Interactions:

Fluorine: A single fluorine atom can participate in favorable interactions with protein backbones, particularly with amide groups. researchgate.net It can also form hydrogen bonds, although these are generally weaker than those involving oxygen or nitrogen. acs.orgnih.gov

Trifluoromethoxy Group: This group is highly lipophilic and can engage in favorable hydrophobic interactions within a protein's binding pocket. The fluorine atoms can also form multipolar interactions with backbone carbonyls. researchgate.netfu-berlin.de

Molecular docking simulations of derivatives would involve placing the ligand into the binding site of a target protein and scoring the different poses based on a force field. The results would provide insights into the binding mode, the key interacting amino acid residues, and an estimated binding affinity.

Table 3: Potential Interactions of Functionalized 2-Fluoro-5-(trifluoromethoxy)benzyl Derivatives in a Protein Binding Site

Structural MoietyPotential Interaction TypesInteracting Protein Residues (Examples)
Aromatic Ringπ-π stacking, hydrophobic interactionsPhe, Tyr, Trp, Leu, Val
Fluoro GroupDipole-dipole, weak H-bonds, multipolar interactionsBackbone amides, polar side chains
Trifluoromethoxy GroupHydrophobic interactions, multipolar interactionsHydrophobic pockets, backbone carbonyls
Functional Group (e.g., Amine, Ether)Hydrogen bonding, ionic interactions (if charged)Asp, Glu, Ser, Thr, Asn, Gln

This table outlines the types of interactions that would be assessed in a typical molecular docking study of a hypothetical derivative.

Prediction of Binding Modes and Assessment of Binding Energetics

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of binding modes and the estimation of binding affinity, which is crucial for understanding the potential biological activity of a compound.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights. For instance, a molecular docking study was conducted on N-(2-Fluoro-5-(trifluoromethoxy)benzyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine, a derivative of the title compound. This study investigated its potential as a COX-1 inhibitor. The investigation revealed a significant binding energy of -10.67 Kcal/mol, suggesting that this derivative has the potential to be a lead molecule for COX-1 inhibition. researchgate.net

The binding of such derivatives within a protein's active site is governed by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine and trifluoromethoxy groups of the benzyl moiety can significantly influence these interactions. The highly electronegative fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the trifluoromethoxy group can contribute to both hydrophobic and electrostatic interactions, potentially enhancing the binding affinity and selectivity of the molecule.

To illustrate the type of data generated from such studies, a hypothetical table of binding energetics for a series of this compound derivatives with a target protein is presented below.

Table 1: Hypothetical Binding Energetics of this compound Derivatives

DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative A -9.8TYR 234, SER 356Hydrogen Bond, Pi-Pi Stacking
Derivative B -8.5LEU 112, VAL 198Hydrophobic Interaction
Derivative C -10.2ARG 120, GLU 524Electrostatic, Hydrogen Bond
Derivative D -9.1PHE 381, TRP 86Pi-Pi Stacking, Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental data.

Refinement of Docking Calculations through Quantum Chemical Partial Charge Determination

The accuracy of molecular docking simulations is highly dependent on the quality of the force field parameters used, particularly the partial atomic charges assigned to the ligand and protein atoms. Standard docking software often employs empirical methods, such as the Gasteiger method, for charge calculation. researchgate.net However, these methods may not always accurately represent the electron distribution in complex molecules, especially those containing heteroatoms and electron-withdrawing or -donating groups like the fluoro and trifluoromethoxy substituents in this compound.

Quantum chemical (QC) methods offer a more rigorous and accurate approach to determining atomic partial charges by solving the Schrödinger equation for the molecule's electronic structure. Methods such as Density Functional Theory (DFT) can provide a more realistic representation of the electrostatic potential around a molecule. Incorporating these QC-derived partial charges into docking calculations can lead to more accurate predictions of binding modes and energies.

Studies have shown that using semi-empirical quantum-mechanical methods for partial charge calculation can significantly increase the accuracy of docking results in terms of predicting the correct binding geometry. researchgate.net For a molecule like this compound, where the electronic properties of the substituents are critical for its interactions, the use of QC-derived charges would be particularly beneficial.

The table below illustrates a hypothetical comparison of partial charges calculated by a standard method versus a quantum chemical method for key atoms in this compound.

Table 2: Hypothetical Comparison of Atomic Partial Charges

AtomStandard Method (e.g., Gasteiger)Quantum Chemical Method (e.g., DFT)
Fluorine (F) -0.15-0.28
Oxygen (of OCF3) -0.25-0.45
Carbonyl Carbon (of Benzyl Chloride) +0.10+0.22
Chlorine (Cl) -0.12-0.20

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular features that are important for a desired biological effect.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates these descriptors with the observed biological activity.

A QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, which share a substituted benzyl moiety, indicated that molar refractivity at a specific position negatively contributed to the activity. researchgate.net This suggests that steric bulk in certain regions of the molecule is detrimental to its biological function. Similar insights could be gained for derivatives of this compound.

A hypothetical QSAR model for a series of this compound derivatives is presented below.

Table 3: Hypothetical QSAR Model for Biological Activity

DescriptorCoefficientp-valueInterpretation
LogP (Hydrophobicity) +0.45<0.05Increased hydrophobicity enhances activity.
Dipole Moment -0.21<0.05Lower dipole moment is favorable for activity.
Molecular Volume -0.15>0.05Steric bulk is not a significant factor.
HOMO-LUMO Gap -0.33<0.05A smaller energy gap, indicating higher reactivity, is correlated with higher activity.

This table is for illustrative purposes only and does not represent actual experimental data.

QSPR models are developed using a similar approach but aim to predict physicochemical properties such as solubility, boiling point, or metabolic stability. These models are crucial in the early stages of drug discovery for optimizing the pharmacokinetic profile of a lead compound. For this compound and its derivatives, QSPR could be used to predict properties that are difficult or time-consuming to measure experimentally.

Future Research Directions and Emerging Paradigms for 2 Fluoro 5 Trifluoromethoxy Benzyl Chloride

Development of Novel and More Sustainable Synthetic Routes

The synthesis of highly specialized aromatic compounds like 2-Fluoro-5-(trifluoromethoxy)benzyl chloride traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is poised to pivot towards more efficient and environmentally benign methodologies. The development of sustainable synthetic routes is critical for reducing the environmental footprint and improving the economic viability of producing this and related compounds.

Emerging strategies focus on minimizing step counts and employing greener reaction conditions. For instance, mechanochemical methods, which use mechanical force to drive reactions, offer a solvent-free alternative to traditional synthesis. acs.org A one-pot mechanochemical procedure has been successfully developed for the substitution of an aromatic amine group with a trifluoromethoxy (-OCF3) substituent, suggesting a potential pathway from an aniline (B41778) precursor. acs.org Furthermore, electrochemical protocols represent an environmentally friendly approach for direct O-trifluoromethylation of phenolic compounds, providing a mild and efficient route to aryl trifluoromethyl ether derivatives. chemrevlett.com

Another promising avenue is the adoption of continuous flow synthesis. Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes. While developed for analogues like m-trifluoromethyl benzyl (B1604629) chloride, these systems could be adapted, providing a method with a high reaction rate, fewer by-products, and excellent yield and purity. google.com These advanced synthetic platforms represent a significant leap forward in producing complex chemical intermediates sustainably.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Focus
Mechanochemistry Solvent-free, reduced waste, potentially lower energy consumption. acs.org Adaptation of methods from aniline or phenol (B47542) precursors.
Electrochemistry Use of electricity as a "reagent," mild reaction conditions, high selectivity. chemrevlett.com Development of selective O-trifluoromethylation on functionalized phenol substrates.

| Continuous Flow | Improved safety and scalability, precise control over reaction parameters, higher yields. google.com | Optimization of reactor design and reaction conditions for the specific substrate. |

Exploration of Undiscovered Reactivity Modes and Advanced Catalytic Systems

The reactivity of the benzyl chloride functional group is well-established, but the specific electronic landscape of this compound—shaped by the ortho-fluoro and meta-trifluoromethoxy substituents—opens avenues for new reactivity and catalytic transformations. The trifluoromethoxy group is strongly electron-withdrawing and is considered one of the most lipophilic functional groups, properties that can be harnessed in novel chemical reactions. rsc.orgbeilstein-journals.org

Future research will likely focus on leveraging these electronic properties to control reaction pathways. For example, promoter-free Friedel-Crafts type reactions, where benzyl chlorides react directly with electron-rich arenes, could be explored. researchgate.net The substitution pattern on this specific molecule could influence the regioselectivity and efficiency of such reactions.

The development of advanced catalytic systems is crucial for unlocking the full potential of this building block. Transition-metal catalysis, particularly with copper or palladium, has proven effective for transformations of related compounds. rsc.orgguidechem.com Research into bespoke catalytic systems could enable novel cross-coupling reactions, allowing for the facile introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl motif into a wide array of complex molecules. Furthermore, the application of modern synthetic methods like photoredox catalysis could uncover previously inaccessible reaction pathways, such as radical-based transformations. beilstein-journals.org

Table 2: Potential Reactivity Modes for Future Exploration

Reactivity Mode Description Potential Outcome
Catalytic Cross-Coupling Palladium- or copper-catalyzed reactions with various nucleophiles (e.g., boronic acids, amines, thiols). Efficient formation of C-C, C-N, and C-S bonds for library synthesis.
Photoredox Catalysis Generation of radical intermediates under visible light irradiation for novel transformations. beilstein-journals.org Access to complex scaffolds through radical addition or cyclization cascades.

| Electrophilic Aromatic Substitution | Use as an electrophile in Friedel-Crafts type reactions with arenes. researchgate.net | Direct benzylation of aromatic and heteroaromatic systems. |

Expansion of Applications in Interdisciplinary Chemical and Material Sciences

The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a highly attractive building block for applications in medicinal chemistry, agrochemicals, and materials science. beilstein-journals.orgchemimpex.com

In medicinal chemistry , the incorporation of fluorine-containing groups is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. tandfonline.commdpi.comnih.gov The trifluoromethoxy group, in particular, is highly lipophilic and metabolically robust. mdpi.comnih.gov Analogous compounds like 4-(Trifluoromethoxy)benzyl chloride are already recognized as essential intermediates in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. chemimpex.com Future work will involve using this compound to synthesize novel bioactive molecules, leveraging its unique substitution pattern to fine-tune pharmacological profiles. nih.govmdpi.com

In materials science , the introduction of fluorinated moieties can dramatically alter the properties of polymers and other materials, enhancing thermal stability, chemical resistance, and hydrophobicity. mdpi.com The 2-fluoro-5-(trifluoromethoxy)phenyl group could be incorporated into polymer backbones or as a pendant group to create high-performance materials with tailored surface properties, dielectric constants, or optical characteristics. Its use as a building block for fluorinated network materials is another promising direction. mdpi.com

Advanced Computational Design and High-Throughput Screening of Functionalized Derivatives

The convergence of computational chemistry and high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery of new applications for derivatives of this compound.

Advanced computational design , using methods such as Density Functional Theory (DFT), can be employed to predict the reactivity of the parent molecule and to design virtual libraries of derivatives with specific electronic or steric properties. scirp.org Computational studies can model reaction intermediates and transition states, providing insights that can guide the development of new synthetic methods and catalytic systems. researchgate.net Furthermore, modeling the interaction of designed derivatives with biological targets or material interfaces can prioritize the synthesis of compounds with the highest probability of success. researchgate.net

High-throughput screening (HTS) allows for the rapid, automated testing of large numbers of compounds against a specific biological target or for a desired material property. bmglabtech.com By combining a computationally designed library of derivatives with automated synthesis and HTS, research can move from concept to lead identification with unprecedented speed and efficiency. chemrxiv.organnualreviews.org This workflow involves creating a focused library of compounds derived from this compound, followed by screening to identify "hits" for further optimization in drug discovery or materials development pipelines. bmglabtech.comnih.gov

Table 3: A Workflow for Accelerated Discovery

Step Action Tools & Techniques
1. Design Create a virtual library of derivatives with diverse functionalities. Computational Chemistry (e.g., DFT, Molecular Docking). scirp.org
2. Synthesize Prepare the designed library using automated, parallel synthesis methods. Robotic Synthesis Platforms, Flow Chemistry.
3. Screen Test the library for activity or desired properties. High-Throughput Screening (HTS) assays (e.g., FRET, AlphaScreen). nih.gov

| 4. Analyze & Optimize | Identify active compounds ("hits") and use data to design the next generation of improved derivatives. | Data Analysis Software, Structure-Activity Relationship (SAR) studies. |

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